molecular formula C26H22ClNO5 B2934169 3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-46-3

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2934169
CAS No.: 866809-46-3
M. Wt: 463.91
InChI Key: BZIUNARWSNHPSY-UHFFFAOYSA-N
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Description

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with chlorobenzoyl, dimethoxy, and methoxyphenyl groups. These substitutions contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzoyl chloride with 6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives of the compound.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It is studied for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: In the industrial sector, the compound is used in the development of new chemical processes and products. It is utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    4-chlorobenzoyl chloride: A precursor used in the synthesis of the target compound, known for its reactivity and use in acylation reactions.

    6,7-dimethoxyquinoline: A related quinoline derivative with similar structural features but lacking the chlorobenzoyl and methoxyphenyl substitutions.

    3-methoxyphenyl derivatives: Compounds with a methoxyphenyl group that exhibit similar chemical properties and potential biological activities.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5/c1-31-19-6-4-5-16(11-19)14-28-15-21(25(29)17-7-9-18(27)10-8-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIUNARWSNHPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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